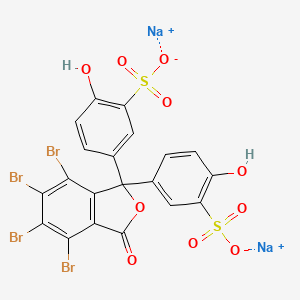
Bromosulfalein
Vue d'ensemble
Description
Mécanisme D'action
La bromosulfonephtaléine exerce ses effets en se liant aux protéines intracellulaires du foie. Une fois administré par voie intraveineuse, il est éliminé de la circulation sanguine par le foie et excrété dans la bile. Le taux d’élimination de la circulation sanguine est une mesure de la fonction hépatique. Le composé interagit avec des cibles moléculaires et des voies spécifiques impliquées dans la fonction hépatique .
Composés similaires :
Phénolphtaléine : Un autre colorant de la phtaléine utilisé comme indicateur acide-base.
Vert d’indocyanine : Un colorant utilisé en diagnostic médical, en particulier dans les tests de la fonction hépatique.
Rose bengale : Un colorant utilisé dans les tests diagnostiques de la fonction hépatique et des troubles oculaires
Unicité de la bromosulfonephtaléine : La bromosulfonephtaléine est unique en raison de son application spécifique dans les tests de la fonction hépatique. Sa capacité à fournir des mesures précises de la fonction hépatique en fait un outil diagnostique précieux. Comparée à d’autres composés similaires, la bromosulfonephtaléine offre des avantages distincts en termes de sensibilité et de spécificité pour l’évaluation de la fonction hépatique .
Analyse Biochimique
Biochemical Properties
Bromosulfalein plays a significant role in biochemical reactions, particularly in the study of hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin. It interacts with several enzymes and proteins, including bilitranslocase, a bilirubin- and flavonoid-specific transporter expressed in rat liver. The spectrophotometric assay of electrogenic this compound transport in membrane vesicles enables the specific measurement of the transport activity of bilitranslocase. This assay is useful for screening the transporter spectrum of potential substrates by testing them as reversible inhibitors of this compound transport kinetics .
Cellular Effects
This compound affects various types of cells and cellular processes. When injected intravenously, it is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. This compound has been used in numerous studies for investigating hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin. It influences cell function by interacting with membrane carriers and transporters, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with membrane carriers and transporters. It is used as both a substrate and inhibitor of organic anionic transporting polypeptide 1B1 (OATP1B1), OATP1B3, OATP1A2, and OATP2B1, as well as multidrug resistance protein 2 (MDR2). This compound’s interaction with these transporters affects their activity, leading to changes in gene expression and enzyme activity. The spectrophotometric assay of electrogenic this compound transport in membrane vesicles enables the study of the progress of time-dependent inactivation of this compound transport, caused by different protein-specific reagents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The spectrophotometric assay of electrogenic this compound transport requires minimal volumes of membrane vesicles and is completed within one minute, making it a useful tool for screening the transporter spectrum of potential substrates. The assay enables the study of the progress of time-dependent inactivation of this compound transport, caused by different protein-specific reagents. Inactivation can be retarded by the presence of substrates in a concentration-dependent manner, enabling the derivation of the dissociation constants of the transporter-substrate complex .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been used for in vivo studies of liver and biliary system function and as an anionic dye for the quantitative estimation of protein levels in tissue homogenates or purified samples. This compound’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity. High doses of this compound can lead to toxic or adverse effects, including liver dysfunction and jaundice .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to a glutathione conjugate and active transport into the bile. These steps are partly shared with bilirubin, a tetrapyrrolic compound arising from heme catabolism. This compound interacts with several enzymes and proteins, including bilitranslocase, a bilirubin- and flavonoid-specific transporter expressed in rat liver. The spectrophotometric assay of electrogenic this compound transport in membrane vesicles enables the specific measurement of the transport activity of bilitranslocase .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with membrane carriers and transporters. It is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. This compound’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity .
Subcellular Localization
The subcellular localization of this compound involves its interaction with membrane carriers and transporters. It is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. This compound’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La bromosulfonephtaléine est synthétisée par un processus en plusieurs étapes impliquant la bromation de la phénolphtaléine. La réaction implique généralement l’utilisation de brome en présence d’un solvant comme l’acide acétique. Le processus de bromation introduit des atomes de brome dans la structure de la phénolphtaléine, conduisant à la formation de bromosulfonephtaléine .
Méthodes de production industrielle : La production industrielle de bromosulfonephtaléine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Le produit final est souvent purifié par recristallisation ou d’autres techniques de séparation pour éliminer les impuretés .
Analyse Des Réactions Chimiques
Types de réactions : La bromosulfonephtaléine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent convertir la bromosulfonephtaléine en ses formes réduites, modifiant ses propriétés chimiques.
Substitution : La bromosulfonephtaléine peut participer à des réactions de substitution où les atomes de brome sont remplacés par d’autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones bromées, tandis que la réduction peut produire des hydroquinones bromées .
4. Applications de la recherche scientifique
La bromosulfonephtaléine a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et techniques analytiques.
Biologie : Employé dans des études liées à la fonction hépatique et aux troubles hépatiques.
Médecine : Utilisé dans les tests diagnostiques pour évaluer la fonction hépatique et détecter les maladies hépatiques.
Industrie : Appliqué dans la production de colorants et d’autres produits chimiques
Applications De Recherche Scientifique
Bromsulphthalein has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in studies related to liver function and hepatic disorders.
Medicine: Utilized in diagnostic tests to assess liver function and detect hepatic diseases.
Industry: Applied in the production of dyes and other chemical products
Comparaison Avec Des Composés Similaires
Phenolphthalein: Another phthalein dye used as an acid-base indicator.
Indocyanine Green: A dye used in medical diagnostics, particularly in liver function tests.
Rose Bengal: A dye used in diagnostic tests for liver function and eye disorders
Uniqueness of Bromsulphthalein: Bromsulphthalein is unique due to its specific application in liver function tests. Its ability to provide accurate measurements of hepatic function makes it a valuable diagnostic tool. Compared to other similar compounds, bromsulphthalein offers distinct advantages in terms of sensitivity and specificity for liver function assessment .
Propriétés
| SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR. | |
Numéro CAS |
71-67-0 |
Formule moléculaire |
C20H8Br4Na2O10S2 |
Poids moléculaire |
838.0 g/mol |
Nom IUPAC |
disodium;2-hydroxy-5-[(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clé InChI |
HXUITPQMHVLBNV-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Apparence |
Solid powder |
Color/Form |
CRYSTALS WHITE CRYSTALLINE POWDER |
| 71-67-0 | |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
297-83-6 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
SOL IN WATER; INSOL IN ALCOHOL, ACETONE |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)
![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1667852.png)

![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)
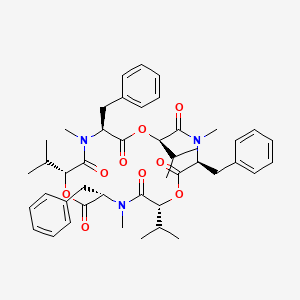
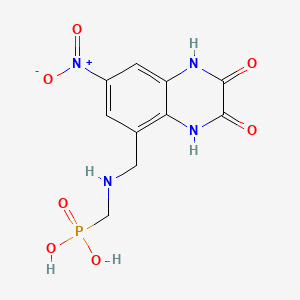
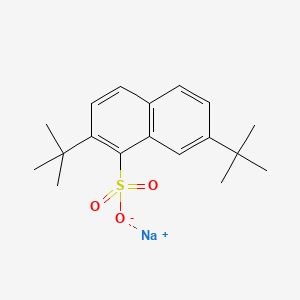
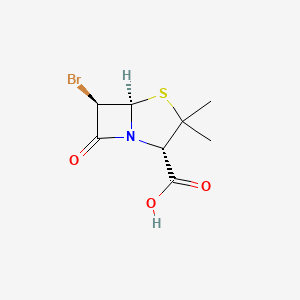
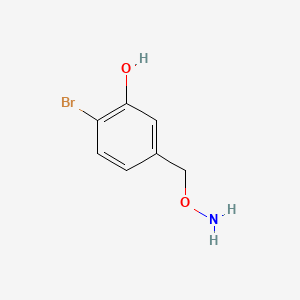
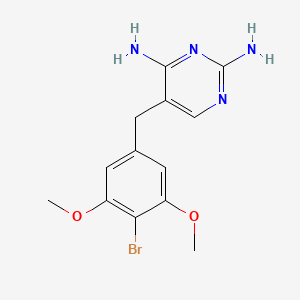
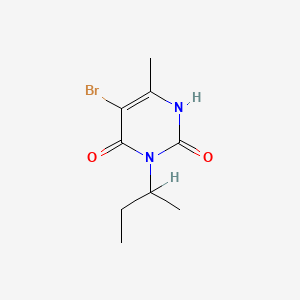
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
